molecular formula C20H17N3O3 B11262723 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one

Cat. No.: B11262723
M. Wt: 347.4 g/mol
InChI Key: DLFTXNJEDZQEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that features a quinoline core structure functionalized with an oxadiazole ring and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the oxadiazole ring, followed by its attachment to the quinoline core through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the methoxyphenyl ring .

Scientific Research Applications

3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-functionalized molecules. Examples are:

Uniqueness

What sets 3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,6-DIMETHYL-1,4-DIHYDROQUINOLIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one

InChI

InChI=1S/C20H17N3O3/c1-12-8-9-16-14(10-12)18(24)15(11-23(16)2)20-21-19(22-26-20)13-6-4-5-7-17(13)25-3/h4-11H,1-3H3

InChI Key

DLFTXNJEDZQEBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.